molecular formula C13H15NO4 B182491 Methyl 4-(morpholine-4-carbonyl)benzoate CAS No. 6724-90-9

Methyl 4-(morpholine-4-carbonyl)benzoate

Cat. No.: B182491
CAS No.: 6724-90-9
M. Wt: 249.26 g/mol
InChI Key: RBQSIESGVUEHQR-UHFFFAOYSA-N
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Description

Methyl 4-(morpholine-4-carbonyl)benzoate is an organic compound with the molecular formula C13H15NO4. It is characterized by the presence of a morpholine ring attached to a benzoate ester. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Methyl 4-(morpholine-4-carbonyl)benzoate is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for morpholine, a component of Methyl 4-(morpholine-4-carbonyl)benzoate, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate typically involves the reaction of 4-(morpholine-4-carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholine-4-carbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-(morpholine-4-carbonyl)benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperidine-4-carbonyl)benzoate
  • Methyl 4-(pyrrolidine-4-carbonyl)benzoate
  • Methyl 4-(piperazine-4-carbonyl)benzoate

Uniqueness

Methyl 4-(morpholine-4-carbonyl)benzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, the morpholine ring offers better solubility and stability, making it a preferred choice in various applications .

Properties

IUPAC Name

methyl 4-(morpholine-4-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-4-2-10(3-5-11)12(15)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQSIESGVUEHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354182
Record name Methyl 4-(morpholine-4-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6724-90-9
Record name Methyl 4-(morpholine-4-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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